molecular formula C8H8BrNO2 B6226395 methyl 5-bromo-2-methylpyridine-4-carboxylate CAS No. 1804406-76-5

methyl 5-bromo-2-methylpyridine-4-carboxylate

Cat. No. B6226395
CAS RN: 1804406-76-5
M. Wt: 230.1
InChI Key:
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Description

“Methyl 5-bromo-2-methylpyridine-4-carboxylate” is an important intermediate in organic synthesis . It has many applications, such as being used as a pharmaceutical intermediate, in organic synthesis, and in the production of dyes, pesticides, and spices .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of palladium-catalyzed Suzuki cross-coupling reactions . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce a series of novel pyridine derivatives . The overall yield of this synthesis could be increased from 3.6% to 29.4% by starting from 2-fluoro-4-methylpyridine instead of 2-bromo-4-methylpyridine .


Molecular Structure Analysis

The molecular formula of “methyl 5-bromo-2-methylpyridine-4-carboxylate” is C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Suzuki cross-coupling reactions to form novel pyridine derivatives . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can describe the possible reaction pathways .

Scientific Research Applications

Building Block for the β-Alanine Moiety of an αvβ3 Antagonist

“Methyl 5-bromo-2-methylpyridine-4-carboxylate” can be used as a building block for the β-alanine moiety of an αvβ3 antagonist . αvβ3 antagonists are a class of drugs that inhibit the αvβ3 integrin, a protein that plays a crucial role in angiogenesis, a process used by tumors to grow blood vessels and thus sustain their growth.

Synthesis of a Potent and Selective Somatostatin sst3 Receptor Antagonist

This compound is also used in the synthesis of a potent and selective somatostatin sst3 receptor antagonist . Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors.

Key Step in the Synthesis of Imidazolinones

The bromination of “methyl 5-bromo-2-methylpyridine-4-carboxylate” is a key step in the synthesis of imidazolinones . Imidazolinones are a class of organic compounds that contain an imidazoline ring, and they have various applications in medicine and agriculture.

Preparation of Crown-Ester-Bipyridines and Viologens

“Methyl 5-bromo-2-methylpyridine-4-carboxylate” is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . Crown-ester-bipyridines and viologens have applications in the field of supramolecular chemistry.

Safety and Hazards

The compound is known to cause eye, skin, and respiratory tract irritation . It is recommended to use proper personal protective equipment when handling this compound . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-2-methylpyridine-4-carboxylate involves the bromination of 2-methylpyridine-4-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "2-methylpyridine-4-carboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 2-methylpyridine-4-carboxylic acid", "- Dissolve 2-methylpyridine-4-carboxylic acid in sulfuric acid and water", "- Add bromine dropwise with stirring until the solution turns yellow", "- Continue stirring for 30 minutes", "- Pour the reaction mixture into ice-cold water", "- Extract the product with ethyl acetate", "- Wash the organic layer with water and brine", "- Dry over anhydrous sodium sulfate", "- Concentrate the solution to obtain 5-bromo-2-methylpyridine-4-carboxylic acid", "Step 2: Esterification with methanol", "- Dissolve 5-bromo-2-methylpyridine-4-carboxylic acid in methanol", "- Add a catalytic amount of sulfuric acid", "- Reflux the mixture for 4 hours", "- Cool the mixture and pour into ice-cold water", "- Extract the product with ethyl acetate", "- Wash the organic layer with water and brine", "- Dry over anhydrous sodium sulfate", "- Concentrate the solution to obtain methyl 5-bromo-2-methylpyridine-4-carboxylate" ] }

CAS RN

1804406-76-5

Product Name

methyl 5-bromo-2-methylpyridine-4-carboxylate

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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